

5-TAMRA Cadaverine: A Comprehensive Technical Guide to its Spectral Properties and Applications

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Compound of Interest

Compound Name: 5-TAMRA cadaverine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of **5-TAMRA cadaverine**, a widely utilized fluorescent probe in biological research and drug development. This document outlines its key characteristics, experimental protocols for its use, and its common applications, presenting quantitative data in a clear, tabular format and illustrating experimental workflows with detailed diagrams.

Core Spectral and Physicochemical Properties

5-TAMRA (Tetramethylrhodamine) cadaverine is a derivative of the bright, orange-red fluorescent dye, tetramethylrhodamine. The cadaverine linker provides a primary amine group, enabling its covalent attachment to various biomolecules.^{[1][2][3]} The single isomer, **5-TAMRA cadaverine**, is often preferred over the mixed isomer counterparts (5(6)-TAMRA) in applications demanding high reproducibility, as the precise attachment point can influence the fluorophore's environment and, consequently, its spectral behavior.^{[1][2]}

Quantitative Spectral Data

The following table summarizes the key spectral and physical properties of **5-TAMRA cadaverine**. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

Property	Value	Notes
Excitation Maximum (λ_{ex})	552 - 553 nm	Can be efficiently excited by the 543 nm and 561 nm laser lines.
Emission Maximum (λ_{em})	575 - 578 nm	Emits in the orange-red region of the visible spectrum.
Molar Extinction Coefficient (ϵ)	91,000 $\text{cm}^{-1}\text{M}^{-1}$	At the excitation maximum.
Molecular Weight	~514.6 g/mol (free acid)	Varies slightly depending on the salt form (e.g., TFA salt).
Solubility	Soluble in DMSO, DMF, and Methanol	Stock solutions are typically prepared in anhydrous DMSO.
Appearance	Red to dark purple solid	

Experimental Protocols

Accurate characterization and utilization of **5-TAMRA cadaverine** necessitate standardized experimental protocols. Below are methodologies for preparing the dye and measuring its spectral properties.

Preparation of 5-TAMRA Cadaverine Stock Solution

A consistent and accurate stock solution is fundamental for reproducible experimental results.

- **Weighing:** Carefully weigh a precise amount of **5-TAMRA cadaverine** solid in a microcentrifuge tube.
- **Dissolving:** Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 1 mM or 10 mM).
- **Vortexing:** Vortex the solution thoroughly until all the solid is dissolved.
- **Storage:** Store the stock solution at -20°C , protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Measurement of Absorption and Emission Spectra

Determining the precise absorption and emission maxima in the experimental buffer is crucial for optimal experimental setup.

- Dilution: Prepare a dilute solution of **5-TAMRA cadaverine** from the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration should be in the low micromolar range to avoid inner filter effects.
- Absorption Spectrum:
 - Use a UV-Vis spectrophotometer.
 - Blank the instrument with the experimental buffer.
 - Measure the absorbance of the **5-TAMRA cadaverine** solution across a wavelength range of approximately 400 nm to 650 nm.
 - The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_{abs}).
- Emission Spectrum:
 - Use a fluorescence spectrometer (fluorometer).
 - Set the excitation wavelength to the determined absorption maximum (e.g., 552 nm).
 - Scan the emission spectrum over a wavelength range from approximately 560 nm to 700 nm.
 - The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_{em}).

Applications and Labeling Chemistry

5-TAMRA cadaverine serves as a versatile fluorescent label for a wide array of biomolecules. Its primary amine allows for its conjugation to various functional groups.

Common Applications

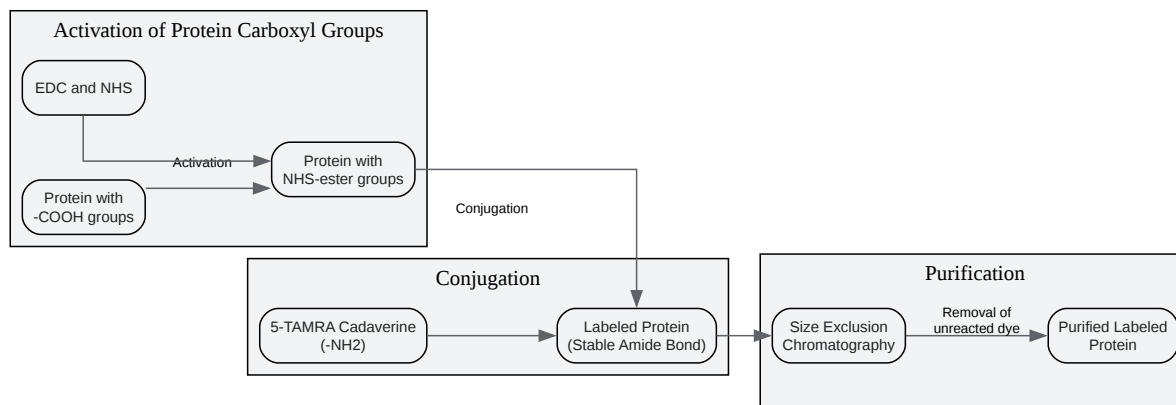
- **Protein and Peptide Labeling:** It is widely used to fluorescently label proteins and peptides for visualization in fluorescence microscopy, flow cytometry, and immunoassays.
- **Fluorescent Transglutaminase Substrate:** It acts as a substrate for transglutaminases, enabling the fluorescent labeling of proteins through transamidation.
- **Fluorescence Resonance Energy Transfer (FRET):** TAMRA is often used as an acceptor fluorophore in FRET-based assays, frequently paired with a donor fluorophore like fluorescein (FAM).
- **Oligonucleotide Labeling:** It can be used for labeling nucleic acids in applications such as automated DNA sequencing and hybridization assays.

Chemical Reactivity and Labeling Workflow

The primary amine of **5-TAMRA cadaverine** can be coupled to molecules containing:

- **Carboxylic Acids:** In the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), it forms a stable amide bond.
- **Activated Esters (e.g., NHS esters):** It reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond.
- **Aldehydes and Ketones:** It can reversibly couple to form a Schiff base, which can be stabilized by reduction with sodium borohydride (NaBH_4) or sodium cyanoborohydride (NaCNBH_3).

The following diagram illustrates a typical workflow for labeling a protein with **5-TAMRA cadaverine** via its carboxylic acid groups.



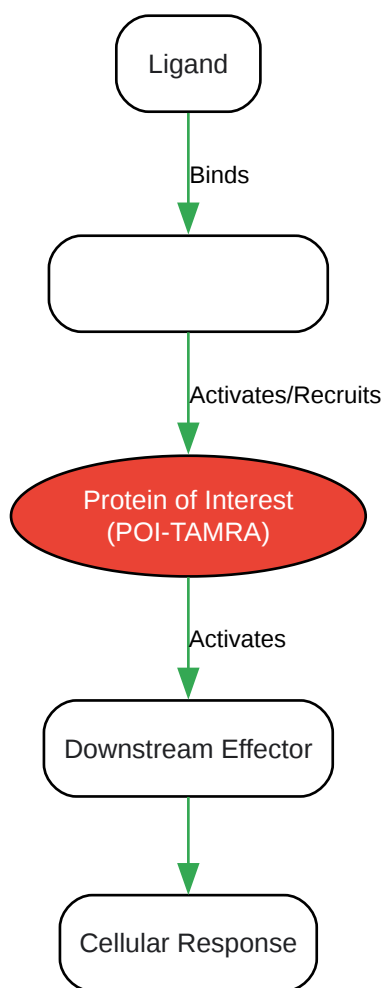
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Protein Labeling Workflow with **5-TAMRA Cadaverine**.

Signaling Pathway Investigation

While **5-TAMRA cadaverine** itself is not directly involved in signaling pathways, its utility as a fluorescent label is paramount in their study. For instance, a protein involved in a specific signaling cascade can be labeled with **5-TAMRA cadaverine** to track its localization, interaction with other proteins (via FRET), or changes in its expression levels under different cellular conditions.

The diagram below illustrates a generic signaling pathway where a protein of interest, labeled with **5-TAMRA cadaverine**, is tracked upon receptor activation.



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Tracking a Labeled Protein in a Signaling Pathway.

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